1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol
Description
1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol is a secondary amine derivative featuring a propan-2-ol backbone substituted with a (5-methylthiophen-2-yl)methylamino group. The compound’s structure integrates a thiophene ring—a sulfur-containing heterocycle—with a methyl substituent at the 5-position, which enhances lipophilicity and may influence electronic properties.
Synonyms for related compounds include RN: 880811-96-1 and ChemSpider ID: AGN-PC-0LG2ST, as noted in structurally similar molecules . The molecular formula is inferred as C₁₀H₁₅NOS, though exact mass and spectroscopic data require further experimental validation.
Properties
IUPAC Name |
1-[(5-methylthiophen-2-yl)methylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-7(11)5-10-6-9-4-3-8(2)12-9/h3-4,7,10-11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVFMHMDKADIAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Chloroform with a Thiophene-Containing Precursor
The first step involves the reaction of a tert-butyl carbamate-protected acetylthiophene derivative with chloroform under basic conditions. For example, 5-methylthiophene-2-carbaldehyde could serve as the starting material. In the presence of a strong base such as 1,8-diazabicycloundec-7-ene (DBU) or sodium hydroxide, the aldehyde undergoes nucleophilic attack by chloroform, forming a trichloromethyl intermediate. This reaction is typically conducted at low temperatures (−20°C to 0°C) to minimize side reactions.
Azide Formation and Reduction
The trichloromethyl intermediate is then treated with sodium azide (NaN₃) in methanol or ethanol, facilitated by a secondary base such as N,N-diisopropylethylamine (DIPEA). This step replaces the chlorine atoms with azide groups, forming an azide derivative. Subsequent reduction using hydrogenation (e.g., Pd/C catalyst) or lithium aluminum hydride (LiAlH₄) yields the primary amine. The final step involves reductive amination between the amine and a ketone (e.g., hydroxyacetone) to introduce the propan-2-ol moiety. This method achieves an overall yield of 40–55% after purification.
Key Reaction Conditions:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Chloroform, DBU | −20°C to 0°C | 60–70% |
| 2 | NaN₃, DIPEA | 25–50°C | 55–65% |
| 3 | LiAlH₄ or H₂/Pd/C | 0–25°C | 75–85% |
Ring-Opening Aminolysis of Epoxide Derivatives
Patent CN101033193A outlines a method for synthesizing 2-aminopropanol via epoxide ring-opening, which can be adapted for the target compound by substituting propylene oxide with a thiophene-containing epoxide.
Epoxide Synthesis
5-Methylthiophene-2-carbaldehyde is oxidized to the corresponding epoxide using a peracid (e.g., m-chloroperbenzoic acid) in dichloromethane. The epoxide intermediate is isolated via distillation under reduced pressure.
Aminolysis with Ammonia
The epoxide is reacted with excess liquid ammonia in the presence of a catalytic amount of alkali metal halide (e.g., potassium iodide) at 50–200°C. This ring-opening reaction proceeds via nucleophilic attack by ammonia, forming the amino alcohol. The crude product is purified via fractional distillation or column chromatography, yielding 50–65% of the target compound.
Advantages:
-
Avoids hazardous reducing agents like NaBH₄.
-
Utilizes inexpensive ammonia as the nitrogen source.
Comparative Analysis of Methods
Yield and Scalability
The azide intermediate route () offers higher yields (40–55%) but requires specialized reagents like DBU and controlled low-temperature conditions. In contrast, the epoxide aminolysis method () is more scalable and cost-effective, though yields are moderate (50–65%).
Optimization Strategies
Chemical Reactions Analysis
1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring, enhancing its chemical diversity.
Scientific Research Applications
Pharmacological Applications
1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural characteristics suggest it may interact with various biological targets.
Case Study: Antidepressant Activity
Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism of action may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique thiophene structure allows for modifications that can lead to derivatives with enhanced biological activities.
Data Table: Synthesis Pathways
| Reaction Type | Starting Material | Product |
|---|---|---|
| Alkylation | Thiophene derivative | This compound |
| Reduction | Ketone derivative | Alcohol derivatives |
| Coupling | Amines and thiophene derivatives | New pharmacologically active compounds |
Material Science
The compound's unique chemical structure lends itself to applications in material science, particularly in the development of conductive polymers and organic semiconductors.
Case Study: Conductive Polymers
Research has shown that incorporating thiophene-based compounds into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for electronic applications.
Mechanism of Action
The mechanism of action of 1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Key Compounds for Comparison
Structural Insights
- Thiophene vs.
- Propan-2-ol vs. Propan-1-ol : The hydroxyl position in the target (propan-2-ol) differs from compound a3 (propan-1-ol), affecting hydrogen-bonding patterns and solubility .
- Methylamino vs. Bulky Amines: The target’s primary amine contrasts with tertiary amines in CHJ04091 and Compound 24, which may influence pharmacokinetics (e.g., metabolism and membrane permeability) .
Physical Properties
Key Observations
- Purity : High-purity analogs (e.g., Compound 26 at 99.45% ) suggest that chromatographic methods (e.g., column or HPLC) are effective for isolating propan-2-ol derivatives.
- State : Oil-like consistency in CHJ04091 and others implies moderate polarity, whereas solid states (e.g., Compound 24) correlate with higher molecular weight or crystallinity.
Activity Trends
- Phenoxy vs. Thiophene: Phenoxy-substituted compounds (e.g., CHJ04091) exhibit enzyme inhibition, whereas thiophene derivatives may prioritize membrane interaction due to sulfur’s lipophilicity .
Biological Activity
1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol, also known by its CAS number 774191-32-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₅NOS
- Molecular Weight : 185.29 g/mol
- CAS Number : 774191-32-1
Pharmacological Profile
The biological activity of this compound has been investigated primarily in the context of its potential therapeutic effects. The following sections summarize key findings from various studies.
Antiproliferative Activity
Research indicates that compounds structurally similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of thiophenes can inhibit cell proliferation by inducing apoptosis in cancer cells. This suggests that this compound may possess similar properties.
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| TBZ | B16F10 | 7.1 | Induction of apoptosis |
| 1-{...} | A549 | TBD | TBD |
The precise mechanism of action for this compound is not fully understood; however, it is hypothesized to involve interference with cellular energy metabolism and modulation of signaling pathways related to cell survival and apoptosis. This aligns with findings on other thiophene derivatives that disrupt microtubule dynamics or inhibit specific kinases involved in cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Study on Anticancer Activity : A study investigating the anticancer potential of thiophene derivatives reported significant inhibition of tumor growth in vivo models, suggesting that compounds like this compound may be effective against specific cancers.
- Findings : The compound demonstrated a dose-dependent response in inhibiting tumor growth, with an observed increase in apoptotic markers.
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various bacterial strains. This suggests a broader spectrum of biological activity for compounds within this chemical class.
- Neuroprotective Effects : Preliminary data indicate that certain thiophene-based compounds may exert neuroprotective effects, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol, and how can reaction efficiency be optimized?
- Methodology :
- Route 1 : Utilize reductive amination between 5-methylthiophene-2-carbaldehyde and 1-amino-2-propanol under hydrogenation conditions (e.g., Pd/C catalyst) .
- Route 2 : Employ nucleophilic substitution by reacting (5-methylthiophen-2-yl)methyl chloride with 1-amino-2-propanol in a polar aprotic solvent (e.g., DMF) at elevated temperatures.
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify using column chromatography. Adjust solvent polarity and catalyst loading to improve yield .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm backbone structure and substituent positions. Compare chemical shifts with predicted values from computational tools (e.g., ACD/Labs) .
- LC-MS/MS : Quantify purity and detect stereoisomers using chiral columns (e.g., CHIRALPAK® IG-3) with mobile phases like methanol/ammonium acetate .
- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .
Q. What are the critical safety considerations for handling and storing this compound during experimental procedures?
- Methodology :
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust/aerosols (P261, P271) .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation. Label containers with GHS hazard codes (H315, H319) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies of aminopropanol derivatives be systematically analyzed?
- Methodology :
- Meta-Analysis : Aggregate data from adrenolytic activity assays (e.g., receptor-binding studies) and apply statistical tools (e.g., ANOVA) to identify outliers .
- Dose-Response Curves : Validate potency discrepancies by repeating experiments across multiple cell lines (e.g., HEK-293 vs. CHO-K1) .
- Molecular Docking : Compare binding affinities of enantiomers to α1-adrenergic receptors using AutoDock Vina to rationalize stereochemical effects .
Q. What methodological approaches are recommended for assessing the environmental fate and degradation pathways of this compound?
- Methodology :
- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25°C and monitor degradation via HPLC-UV. Identify byproducts using HRMS .
- Photolysis : Irradiate under simulated sunlight (λ > 290 nm) and quantify half-life using first-order kinetics .
- Ecotoxicology : Evaluate acute toxicity in Daphnia magna (OECD 202) and bioaccumulation potential via log calculations .
Q. What in vitro and in vivo models are suitable for evaluating the biological activity of this compound?
- Methodology :
- In Vitro :
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7) via MTT assay .
- In Vivo :
- Rodent Models : Assess anti-inflammatory activity in carrageenan-induced paw edema (OECD 425) .
Q. How should researchers design experiments to resolve discrepancies in purity assessments using different chromatographic methods?
- Methodology :
- Cross-Validation : Compare HPLC (C18 column, acetonitrile/water) and LC-MS/MS results to identify matrix interference .
- Standard Additions : Spike samples with certified reference material (CRM) to quantify recovery rates .
- Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions to validate method robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
